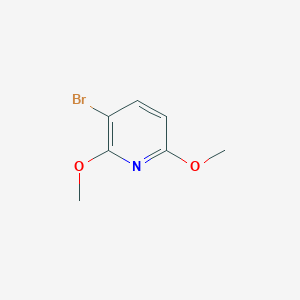

3-Bromo-2,6-dimethoxypyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYQBCAEWGFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349088 | |

| Record name | 3-bromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13445-16-4 | |

| Record name | 3-bromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13445-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2,6-dimethoxypyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 3-Bromo-2,6-dimethoxypyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document delves into its physicochemical properties, spectroscopic profile, and chemical reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, emphasizing the rationale behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for modulating biological activity and material characteristics. This compound has emerged as a particularly valuable intermediate.[2] Its structure features a reactive bromine atom at the 3-position, which is an excellent handle for cross-coupling reactions, and two electron-donating methoxy groups at the 2- and 6-positions. These methoxy groups influence the electronic nature of the pyridine ring, modulating its reactivity and providing steric hindrance that can be exploited for regioselective transformations. This guide offers an in-depth exploration of this reagent's properties and its application in key synthetic transformations.

Physicochemical and Safety Data

Proper handling and understanding of the physical properties of a reagent are paramount for successful and safe experimentation. The key data for this compound are summarized below.

Physical Properties

| Property | Value | Reference |

| CAS Number | 13072-99-4 | N/A |

| Molecular Formula | C₇H₈BrNO₂ | [3] |

| Molecular Weight | 218.05 g/mol | [3] |

| Appearance | White to off-white solid | General Supplier Data |

| Melting Point | 78-82 °C | General Supplier Data |

| Solubility | Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, DMF) | General Chemical Knowledge |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[3]

-

Precautionary Statements:

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Spectroscopic Characterization

-

¹H NMR (predicted): The spectrum is expected to show two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions of the pyridine ring. Two singlets in the aliphatic region would correspond to the two methoxy groups.

-

¹³C NMR (predicted): The spectrum would display seven distinct carbon signals. The carbon atom attached to the bromine (C-3) would be shifted upfield compared to the other aromatic carbons. The carbons attached to the methoxy groups (C-2, C-6) would be significantly downfield. The two methoxy carbons would appear as a single peak in the aliphatic region.

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[6]

Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound is primarily centered on its participation in palladium-catalyzed cross-coupling reactions. The bromine atom at the C-3 position serves as a versatile leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[7] The coupling of this compound with a boronic acid or ester partner proceeds via a well-established catalytic cycle.

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can be used for challenging substrates to enhance reaction rates and yields.[7]

-

Base: A base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[8][9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with an aqueous solution to facilitate the reaction.[8]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and aids in the formation of the active boronate species.[7]

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10] This reaction couples this compound with a primary or secondary amine.

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[11][12] The palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.[11]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine or the palladium-amine complex without competing as a nucleophile.[11]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst system.[11]

-

To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., sodium t-butoxide, 1.4 equiv.).

-

Seal the tube, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

-

Under the inert atmosphere, add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

-

Finally, add the amine (1.2 equiv.) via syringe.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[14] This reaction is unique in its typical use of a dual-catalyst system.

-

Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[14]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr formed during the reaction and as the solvent in many cases.[16]

-

Solvent: While an amine base can serve as the solvent, other solvents like DMF or THF can also be used, especially for less soluble substrates.[16]

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) iodide co-catalyst (0.05 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add an anhydrous, degassed solvent (e.g., triethylamine or DMF).

-

Add the terminal alkyne (1.5 equiv.) via syringe.

-

Stir the reaction at a temperature ranging from room temperature to 100 °C for 3-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter to remove insoluble salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[16]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex, substituted pyridine derivatives. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic and efficient formation of critical C-C and C-N bonds. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and successfully incorporate this valuable reagent into their synthetic programs, accelerating innovation in drug discovery, materials science, and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.fr [fishersci.fr]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

3-Bromo-2,6-dimethoxypyridine CAS number and structure

An In-Depth Technical Guide to 3-Bromo-2,6-dimethoxypyridine: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, characteristic reactivity, and critical applications, particularly in the construction of complex molecular architectures for pharmaceuticals.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative featuring a bromine atom at the 3-position and two methoxy groups at the 2- and 6-positions. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.

Chemical Structure:

Caption: Chemical structure and identifiers for this compound.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of this compound. These parameters are essential for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Molecular Weight | 218.05 g/mol | LookChem |

| Boiling Point | 224 °C | LookChem |

| Density | 1.484 g/cm³ | LookChem |

| Flash Point | 89 °C | LookChem |

| Refractive Index | 1.53 | LookChem |

| Appearance | Colorless to pale yellow liquid/solid | Multiple Suppliers |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Sriramchem |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the electrophilic bromination of the precursor, 2,6-dimethoxypyridine. The electron-donating nature of the two methoxy groups activates the pyridine ring, directing the bromination primarily to the 3- and 5-positions.

Exemplary Synthesis Protocol: Bromination of 2,6-Dimethoxypyridine

This protocol describes a general method for the regioselective bromination of an activated pyridine ring. The choice of brominating agent and solvent is critical for controlling the reaction and minimizing side products. N-Bromosuccinimide (NBS) is often preferred for its milder reactivity compared to elemental bromine.

Methodology:

-

Reaction Setup: To a solution of 2,6-dimethoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic signatures for this compound based on its structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct aromatic signals, corresponding to the protons at the C4 and C5 positions of the pyridine ring. These will appear as doublets due to coupling with each other. Additionally, two singlets will be observed for the two chemically non-equivalent methoxy groups (-OCH₃) at the C2 and C6 positions.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals: five for the pyridine ring carbons (with the carbon bearing the bromine showing a characteristic shift) and two for the methoxy group carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Key Applications in Synthesis

The true utility of this compound lies in its capacity to serve as a versatile scaffold in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1][2]

Caption: Key cross-coupling reactions utilizing this compound.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent in many drug molecules.[3][4] In this reaction, the bromine atom of this compound is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent.[5]

Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[6]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust, field-proven methodology for the synthesis of 2,6-dimethoxy-3-phenylpyridine.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water mixture, typically 4:1)

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.

Role in Drug Discovery: A Privileged Scaffold

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence is found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor and influence the molecule's overall solubility, metabolic stability, and binding affinity to biological targets.[1] The methoxy groups further modulate these properties, potentially enhancing membrane permeability and metabolic resistance.[8]

The synthetic versatility of this compound allows medicinal chemists to rapidly generate libraries of novel compounds for screening. By varying the coupling partner in reactions like the Suzuki or Buchwald-Hartwig, a wide range of substituents can be introduced at the 3-position, enabling systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Caption: Workflow illustrating the use of this compound in a drug discovery pipeline.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound and its analogs.

-

Hazard Identification: This class of compounds is often harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage. It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose strategic placement of functional groups—a reactive bromine atom and two modulating methoxy groups on a privileged pyridine scaffold—makes it an indispensable tool for synthetic and medicinal chemists. Its utility in robust cross-coupling reactions enables the efficient construction of diverse and complex molecular libraries, accelerating the path toward the discovery and development of novel therapeutics.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Bromo-2-methoxypyridine | C6H6BrNO | CID 12533390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 52606-08-3|6-Bromo-2,3-dimethoxypyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Bromo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2,6-dimethoxypyridine. As a crucial analytical technique in organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical reference for the characterization of this compound, detailing predicted spectral data, methodologies for spectral acquisition, and a theoretical framework for spectral interpretation.

Introduction to this compound and the Role of NMR

This compound (CAS No. 13445-16-4) is a substituted pyridine derivative with significant potential as a building block in the synthesis of pharmaceutical and agrochemical agents. The strategic placement of the bromo and methoxy functional groups provides multiple reaction sites for further molecular elaboration.

Unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the identity and purity of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the molecule. The pyridine ring possesses two aromatic protons, and the two methoxy groups are chemically distinct due to the bromine substituent at the 3-position.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.2 | d | 8.0 - 9.0 |

| H-5 | 7.4 - 7.8 | d | 8.0 - 9.0 |

| OCH₃ (C2) | 3.9 - 4.1 | s | - |

| OCH₃ (C6) | 3.9 - 4.1 | s | - |

Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary.

The chemical shifts of the aromatic protons H-4 and H-5 are influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom. The two methoxy groups, while appearing as singlets, may have slightly different chemical shifts due to the anisotropic effect of the adjacent bromine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two methoxy carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 105 - 115 |

| C-4 | 115 - 125 |

| C-5 | 140 - 145 |

| C-6 | 160 - 165 |

| OCH₃ (C2) | 53 - 57 |

| OCH₃ (C6) | 53 - 57 |

Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary.

The carbons directly attached to the electronegative oxygen atoms (C-2 and C-6) are expected to be the most downfield in the aromatic region. The carbon bearing the bromine atom (C-3) will be significantly shielded compared to an unsubstituted pyridine.

Structural Elucidation Workflow using 2D NMR

For an unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is indispensable.

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for this compound on a 400 MHz spectrometer.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition

-

Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 180 ppm.

-

Temperature: 298 K.

2D NMR Acquisition (COSY, HSQC, HMBC)

Standard gradient-enhanced pulse programs should be utilized for COSY, HSQC, and HMBC experiments. The number of increments in the indirect dimension and the number of scans per increment should be optimized based on the sample concentration and desired resolution.

Data Processing and Interpretation

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum to establish proton-proton connectivity.

-

Use the HSQC spectrum to assign protons to their directly attached carbons.

-

Utilize the HMBC spectrum to identify long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall molecular structure.

Caption: Predicted key HMBC correlations for this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. While the presented spectral data are predictive, they are grounded in the established principles of NMR spectroscopy and analysis of analogous structures. The detailed experimental protocols and workflow for structural elucidation offer a robust methodology for researchers to confidently characterize this important synthetic intermediate.

Solubility of 3-Bromo-2,6-dimethoxypyridine in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-2,6-dimethoxypyridine in Common Laboratory Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. Poor solubility can impede drug absorption, lead to unreliable results in screening assays, and create significant challenges in formulation and process chemistry.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of this compound (CAS No. 13445-16-4), a key building block in medicinal chemistry and materials science.[1] Due to the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for assessing the solubility of this versatile pyridine derivative.

Introduction to this compound

This compound is a substituted pyridine derivative recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine core, two electron-donating methoxy groups, and a bromine atom, provides a versatile scaffold for various chemical transformations. The bromine atom, for instance, serves as a key handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

A thorough understanding of the compound's physical properties is paramount for its effective application. The available data for this compound is summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13445-16-4 | [1][4] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| Boiling Point | 224 °C | [1] |

| Density | 1.484 g/cm³ | [1] |

| Refractive Index | 1.53 | [1] |

| Flash Point | 89 °C | [1] |

Theoretical Framework and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The molecular structure of this compound contains both polar and nonpolar features, suggesting a nuanced solubility profile.

-

Polar Characteristics : The pyridine nitrogen atom and the two oxygen atoms of the methoxy groups are electronegative, creating dipole moments and acting as hydrogen bond acceptors.[6] These features contribute to the molecule's polarity and favor solubility in polar solvents.

-

Nonpolar Characteristics : The aromatic ring and the bromine atom contribute to the molecule's nonpolar character through van der Waals forces.

Based on this structure, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents can engage in hydrogen bonding.[7] While the compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. Its solubility in water is expected to be limited, a characteristic noted in the related compound 3-Bromo-2-methoxypyridine.[8] However, it is predicted to be soluble in polar protic organic solvents like methanol and ethanol, where dipole-dipole interactions and weaker hydrogen bonds can be established.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) : These solvents possess large dipole moments but do not have O-H or N-H bonds.[7] They are excellent at dissolving polar compounds. It is highly probable that this compound will exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as these can effectively solvate the polar regions of the molecule. This is consistent with the known solubility of its mono-methoxy analog.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane) : These solvents lack significant dipole moments.[7] While the bromo- and aromatic components favor nonpolar interactions, the strong polarity from the methoxy groups and pyridine nitrogen will likely limit its solubility in highly nonpolar solvents like hexane. It may exhibit moderate solubility in solvents of intermediate polarity such as Dichloromethane (DCM) and Tetrahydrofuran (THF).

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility

Given the lack of published data, empirical determination is essential. The two most common and robust methods for assessing solubility are the thermodynamic (shake-flask) and kinetic assays.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[9] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of a compound's solubility in a specific medium.

Causality Behind the Method: The core principle is to allow the system of excess solid solute and solvent to reach a state of thermodynamic equilibrium. The extended incubation with agitation ensures that the dissolution and precipitation rates become equal, resulting in a truly saturated solution. This method avoids the formation of supersaturated solutions that can lead to an overestimation of solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired laboratory solvent (e.g., water, methanol, acetonitrile, DMSO, hexane, THF).

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. The prolonged agitation is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 15,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant. Crucial step: Use a filter syringe (e.g., 0.45 µm PTFE or PVDF) to remove any fine particulates that could falsely inflate the concentration measurement.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.[2][3]

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration of the saturated solution.

Caption: Workflow for the Shake-Flask Solubility Assay.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often used in early-stage drug discovery as it is faster and requires less compound.[1][2][3] This method measures the solubility of a compound that precipitates out of a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[1][3]

Causality Behind the Method: This protocol does not measure true thermodynamic equilibrium. Instead, it provides a rapid assessment of how readily a compound precipitates from a supersaturated state, which is relevant for in vitro assays that often start with DMSO stocks. The kinetic value is often higher than the thermodynamic solubility but is invaluable for triaging compounds.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[1]

-

Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2 µL) to a much larger volume of the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates the supersaturated solution.

-

Incubation: Cover the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.

-

Precipitate Detection: Measure the amount of precipitate formed. This can be done directly via light scattering (nephelometry) or by separating the solid and measuring the remaining dissolved compound.[2]

-

Separation & Quantification (Alternative to Nephelometry): Use a filter plate (0.45 µm) to separate the precipitated solid from the solution.[1] The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS, as described for the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a detailed analysis of its molecular structure allows for a strong predictive framework. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like methanol and ethanol, and poorly soluble in nonpolar solvents such as hexane.

For any research or development application, these predictions must be confirmed through rigorous experimental measurement. The shake-flask method is strongly recommended for obtaining definitive thermodynamic solubility data essential for formulation and process development. For higher-throughput needs, the kinetic solubility assay provides a rapid and valuable assessment. By employing the detailed protocols within this guide, researchers can confidently and accurately characterize the solubility profile of this compound, enabling its effective use in their scientific endeavors.

References

- 1. betterbiochem.lookchem.com [betterbiochem.lookchem.com]

- 2. 3-Bromo-2,6-dimethylpyridine 97 3430-31-7 [sigmaaldrich.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. eMolecules this compound | 13445-16-4 | MFCD08669938 | | Fisher Scientific [fishersci.com]

- 5. 6-bromo-2,3-dimethoxyPyridine CAS#: 52606-08-3 [chemicalbook.com]

- 6. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 7. 3-Bromo-2-methoxypyridine | 13472-59-8 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-Bromo-2-(2,6-dimethoxyphenoxy)pyridine CAS#: 1306117-31-6 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-dimethoxypyridine is a key building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore the direct bromination of 2,6-dimethoxypyridine, the synthesis of this essential precursor, and alternative synthetic strategies. This document is intended to serve as a practical resource for researchers engaged in the design and execution of synthetic routes involving this important halogenated pyridine derivative.

Introduction: The Significance of this compound

Halogenated pyridines are indispensable tools in modern drug discovery and organic synthesis.[1][2][3] The strategic placement of a bromine atom on the pyridine ring provides a reactive handle for a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials.

This compound, in particular, offers a unique combination of functionalities. The bromine atom at the 3-position allows for regioselective elaboration of the pyridine core, while the two methoxy groups at the 2- and 6-positions significantly influence the electronic properties of the ring, modulating its reactivity and the biological activity of its derivatives. The electron-donating nature of the methoxy groups can enhance the reactivity of the pyridine in certain transformations and can also impart desirable pharmacokinetic properties in drug candidates.

This guide will provide a detailed exploration of the most common and effective methods for the synthesis of this compound, empowering researchers to confidently incorporate this versatile building block into their synthetic endeavors.

Primary Synthetic Pathway: Electrophilic Bromination of 2,6-Dimethoxypyridine

The most direct and widely employed route to this compound is the electrophilic bromination of its precursor, 2,6-dimethoxypyridine. The electron-rich nature of the 2,6-dimethoxypyridine ring makes it susceptible to electrophilic attack. The methoxy groups are ortho-, para-directing, and strongly activating, which favors substitution at the 3- and 5-positions. Due to steric hindrance from the methoxy group at the 2-position, bromination predominantly occurs at the 3-position.

Causality Behind Experimental Choices

The choice of brominating agent and reaction conditions is critical to achieving high yield and selectivity while minimizing the formation of di-brominated or other byproducts.

-

Brominating Agent:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent often favored for its ease of handling and the ability to control the reaction by modulating the solvent and temperature.[4] In polar solvents, NBS can generate a low concentration of electrophilic bromine, leading to controlled monobromination. Radical initiators are typically not required for the electrophilic substitution on this activated ring system.

-

Molecular Bromine (Br₂): While a powerful brominating agent, molecular bromine is highly reactive and can lead to over-bromination if not carefully controlled. Its use often requires precise stoichiometry and low temperatures to maintain selectivity. It is also more hazardous to handle than NBS.

-

-

Solvent: The choice of solvent can significantly influence the reaction's outcome.

-

Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetonitrile): These are commonly used to dissolve the reactants and provide an inert medium for the reaction.

-

Protic Solvents (e.g., Acetic Acid): Acetic acid can serve as both a solvent and a mild catalyst, facilitating the polarization of the brominating agent.

-

-

Temperature: The reaction is typically carried out at or below room temperature to control the rate of reaction and prevent the formation of undesired byproducts.

Experimental Protocol: Bromination of 2,6-Dimethoxypyridine with NBS

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using N-Bromosuccinimide.

Materials:

-

2,6-Dimethoxypyridine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxypyridine (1.0 equivalent) in dichloromethane or chloroform.

-

Addition of NBS: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Data Presentation: Bromination of 2,6-Dimethoxypyridine

| Parameter | Value |

| Starting Material | 2,6-Dimethoxypyridine |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Purification Method | Silica Gel Column Chromatography |

Visualization: Bromination Workflow

Caption: Workflow for the synthesis of this compound.

Synthesis of the Precursor: 2,6-Dimethoxypyridine

A reliable supply of the starting material, 2,6-dimethoxypyridine, is crucial. While commercially available, it can also be synthesized in the laboratory from 2,6-dichloropyridine. This transformation is a classic example of a nucleophilic aromatic substitution reaction.

Reaction Mechanism

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic attack by a strong nucleophile like sodium methoxide. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms facilitates this nucleophilic attack.

Visualization: Synthesis of 2,6-Dimethoxypyridine

Caption: Synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine.

Experimental Protocol: Synthesis of 2,6-Dimethoxypyridine

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide (or sodium metal and methanol)

-

Methanol (anhydrous)

-

Water

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dichloropyridine and anhydrous methanol.

-

Addition of Sodium Methoxide: To the stirred solution, carefully add sodium methoxide (at least 2.2 equivalents). If using sodium metal, add it portion-wise to methanol to generate sodium methoxide in situ before adding the 2,6-dichloropyridine.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: To the residue, add water and extract with dichloromethane or diethyl ether.

-

Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield 2,6-dimethoxypyridine as a colorless liquid.

Alternative Synthetic Strategies

One such alternative involves the Sandmeyer reaction , which is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[5] In a hypothetical route to this compound, one could envision starting from 3-amino-2,6-dimethoxypyridine. Diazotization of the amino group followed by treatment with a copper(I) bromide catalyst would yield the desired product. However, the synthesis of the 3-amino-2,6-dimethoxypyridine precursor can be challenging.

Characterization and Spectroscopic Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound.

Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.4 (d, 1H, H-4), ~6.4 (d, 1H, H-5), ~3.9 (s, 6H, 2 x -OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~160 (C-2, C-6), ~140 (C-4), ~110 (C-5), ~105 (C-3), ~54 (2 x -OCH₃) |

| Mass Spec. (EI) | m/z: 217/219 (M⁺, characteristic bromine isotope pattern) |

| Appearance | White to off-white solid |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Brominating Agents: N-Bromosuccinimide is an irritant. Molecular bromine is highly corrosive, toxic, and volatile. Handle with extreme care.

-

Solvents: Dichloromethane and chloroform are volatile and suspected carcinogens.

-

Sodium Methoxide/Sodium Metal: Sodium methoxide is corrosive. Sodium metal is highly reactive with water and should be handled with caution.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a well-established process, with the direct bromination of 2,6-dimethoxypyridine being the most efficient and practical route. By carefully selecting the brominating agent and controlling the reaction conditions, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this valuable building block for their research and development activities. The versatility of this compound in cross-coupling reactions ensures its continued importance in the fields of medicinal chemistry and materials science.

References

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Key Functional Groups in 3-Bromo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, pyridines represent a class of heterocyclic compounds of paramount importance, forming the core scaffold of numerous pharmaceuticals and functional materials. Among the vast array of substituted pyridines, 3-Bromo-2,6-dimethoxypyridine stands out as a versatile and highly valuable building block. Its unique arrangement of functional groups—a strategically placed bromine atom and two methoxy groups on an electron-deficient pyridine ring—offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth analysis of the key functional groups of this compound, elucidating their interplay and influence on the molecule's reactivity. We will explore the causality behind experimental choices in its synthesis and functionalization, providing field-proven insights and detailed protocols for its application in contemporary organic synthesis.

Molecular Architecture and the Interplay of Functional Groups

The reactivity of this compound is a direct consequence of the electronic and steric interplay between its three key functional groups: the pyridine ring, the bromo substituent, and the two methoxy groups.

A Technical Guide to 3-Bromo-2,6-dimethoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3-Bromo-2,6-dimethoxypyridine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, derived from the pyridine core substituted with a reactive bromine atom and two methoxy groups, render it an exceptionally versatile building block in organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its reactivity in key transformations, and discusses its application in modern drug discovery workflows. Addressed to researchers, chemists, and drug development professionals, this document consolidates essential technical data and field-proven insights to facilitate the effective utilization of this important synthetic intermediate.

Core Physicochemical & Structural Data

This compound is a substituted pyridine derivative that typically appears as a solid or semi-solid. The strategic placement of the bromine atom at the 3-position, flanked by a methoxy group and adjacent to the nitrogen atom, makes it an ideal substrate for a variety of cross-coupling reactions. The two methoxy groups influence the electron density of the pyridine ring, impacting its reactivity and the properties of downstream compounds.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO₂ | [3][4] |

| Molecular Weight | 218.05 g/mol | [3] |

| CAS Number | 13445-16-4 | [3] |

| Appearance | Solid or Semi-Solid | |

| Boiling Point | 224 °C | [3] |

| Density | 1.484 g/cm³ | [3] |

| Flash Point | 89 °C | [3] |

| Refractive Index | 1.53 | [3] |

| Purity | Typically ≥98% | |

| Storage Conditions | Inert atmosphere, room temperature | [3] |

Spectroscopic Profile

While detailed spectra should be acquired for each batch, the expected Nuclear Magnetic Resonance (NMR) profile is critical for structural verification.

-

¹H NMR: The proton spectrum is expected to show two distinct aromatic signals corresponding to the protons at the C4 and C5 positions of the pyridine ring. Additionally, two singlets, each integrating to 3 protons, will be present for the two non-equivalent methoxy groups at the C2 and C6 positions.

-

¹³C NMR: The carbon spectrum will display seven distinct signals: five for the pyridine ring carbons and two for the methoxy group carbons.

Analytical data including NMR, HPLC, and LC-MS are available from various suppliers for reference.[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via electrophilic bromination of the 2,6-dimethoxypyridine precursor. The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution and direct the incoming electrophile.

Causality of Experimental Design

The choice of a brominating agent and solvent system is critical for achieving high yield and regioselectivity. N-Bromosuccinimide (NBS) is often a preferred brominating agent over elemental bromine as it is a solid that is easier to handle and generates fewer hazardous byproducts. The reaction is typically performed in a non-protic solvent, such as acetonitrile or a chlorinated solvent, to avoid unwanted side reactions.

Representative Experimental Protocol: Bromination of 2,6-Dimethoxypyridine

This protocol is a representative example based on established methodologies for the bromination of activated pyridine rings. Optimization may be necessary.

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethoxypyridine (1.0 equiv.) and anhydrous acetonitrile (10 mL per gram of substrate).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.

Synthesis and Purification Workflow Diagram

References

Spectroscopic data interpretation for 3-Bromo-2,6-dimethoxypyridine

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Bromo-2,6-dimethoxypyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₈BrNO₂), a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. As a versatile building block, the unambiguous confirmation of its molecular structure is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. The causality behind spectral features is explained, and self-validating experimental protocols are provided to ensure data integrity and reproducibility.

Introduction: The Imperative of Structural Elucidation

This compound serves as a key intermediate in the synthesis of more complex molecular architectures. Its utility stems from the strategic placement of its functional groups: two electron-donating methoxy groups that activate the pyridine ring and a bromine atom that provides a reactive handle for cross-coupling reactions and other nucleophilic substitutions.[1] Accurate structural verification is the bedrock of chemical synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of such molecules. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass Spectra expected for this compound, transforming raw data into a coherent structural narrative.

Molecular Structure and Analytical Workflow

A logical and systematic workflow is essential for the comprehensive spectroscopic analysis of a molecule. The process begins with sample preparation and proceeds through data acquisition by various techniques, culminating in a synthesized interpretation that confirms the molecular structure.

Caption: Molecular Structure and Analytical Workflow Diagram.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton types and their connectivity within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment.

Predicted ¹H NMR Spectral Analysis

The structure of this compound suggests the presence of four distinct proton signals:

-

Aromatic Protons (H-4, H-5): The two protons on the pyridine ring are in different chemical environments and will couple with each other. This will result in two doublets. The H-5 proton is expected to be further downfield than H-4 due to the deshielding effect of the adjacent bromine atom.

-

Methoxy Protons (-OCH₃): The two methoxy groups are chemically non-equivalent. The C-2 methoxy group is adjacent to the bromine at C-3, while the C-6 methoxy group is not. This difference in their electronic surroundings will cause them to appear as two separate singlets, each integrating to three protons. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[2][3]

Data Presentation: ¹H NMR

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~7.4 - 7.6 | Doublet (d) | 1H | ~8.0 - 9.0 |

| H-4 | ~6.4 - 6.6 | Doublet (d) | 1H | ~8.0 - 9.0 |

| C6-OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | - |

| C2-OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | - |

Causality & Field Insights

The predicted chemical shifts are based on established principles of NMR spectroscopy for heterocyclic compounds.[4][5] The electron-donating methoxy groups increase electron density on the ring (shielding), shifting the aromatic protons upfield compared to pyridine itself. Conversely, the electronegative bromine atom withdraws electron density (deshielding), causing the adjacent H-5 proton to shift downfield. The coupling between H-4 and H-5, being ortho to each other, is expected to produce a large coupling constant (typically 7-9 Hz).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum.

Predicted ¹³C NMR Spectral Analysis

Due to molecular asymmetry, all seven carbon atoms in this compound are chemically unique and should produce seven distinct signals.

-

C-2 and C-6 (Attached to Oxygen): These carbons are directly bonded to highly electronegative oxygen atoms and will be significantly deshielded, appearing far downfield (typically >150 ppm).

-

C-3 (Attached to Bromine): The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect, typically appearing in the 90-120 ppm range.

-

C-4 and C-5: These are standard aromatic sp² carbons, and their shifts will be modulated by the substituents.

-

Methoxy Carbons (-OCH₃): These sp³ hybridized carbons will appear upfield, typically in the 50-60 ppm range.[2]

Data Presentation: ¹³C NMR

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-6 | ~155 - 160 |

| C-4 | ~140 - 145 |

| C-5 | ~110 - 115 |

| C-3 | ~95 - 100 |

| C2-OCH₃ | ~54 - 58 |

| C6-OCH₃ | ~53 - 57 |

Causality & Field Insights

The assignment of carbon signals relies on understanding the electronic effects of the substituents. The methoxy groups exert a strong deshielding effect on the carbons to which they are attached (C-2, C-6). The bromine at C-3 introduces both an inductive withdrawing effect and a shielding heavy atom effect, leading to a chemical shift that is significantly different from the other ring carbons. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment of each carbon signal by correlating them to their attached protons.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The same spectrometer is used. Select the ¹³C nucleus for observation.

-

Data Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets. A larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectral Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹.[7]

-

C=C and C=N Ring Stretching: Vibrations from the pyridine ring will produce a series of absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretching (Ether): This is a key functional group in the molecule. Aryl alkyl ethers typically exhibit two strong, characteristic C-O stretching bands. One for the Aryl-O stretch (around 1250 cm⁻¹) and one for the Alkyl-O stretch (around 1050-1150 cm⁻¹).[2][8][9]

-

C-Br Stretching: The C-Br bond vibration occurs at low frequencies, typically in the 500-650 cm⁻¹ range within the fingerprint region.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Medium-Weak |

| 2850 - 2980 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| 1550 - 1600 | C=N Ring Stretch | Strong |

| 1400 - 1500 | C=C Ring Stretch | Strong-Medium |

| ~1250 | Aryl-O Stretch | Strong |

| ~1050 - 1150 | Alkyl-O Stretch | Strong |

| 500 - 650 | C-Br Stretch | Medium-Weak |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: No extensive preparation is needed for the Attenuated Total Reflectance (ATR) technique. Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Data Acquisition: Lower the ATR press to ensure good contact with the sample. Record the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Analysis: Label the significant peaks in the processed spectrum.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

Predicted Mass Spectrum Analysis

-

Molecular Ion (M⁺): The molecular formula is C₇H₈BrNO₂. The key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da.

-

M⁺ (with ⁷⁹Br): 216.97 m/z

-

[M+2]⁺ (with ⁸¹Br): 218.97 m/z

-

-

Fragmentation Pattern: In Electron Ionization (EI-MS), the molecular ion can fragment in predictable ways. Common fragmentation pathways for bromo-aromatic compounds include:[11][12]

-

Loss of a methyl radical (•CH₃): [M - 15]⁺. This would result in a pair of peaks around m/z 202/204.

-

Loss of a methoxy radical (•OCH₃): [M - 31]⁺. This would lead to peaks around m/z 186/188.

-

Loss of a bromine radical (•Br): [M - 79/81]⁺. This would result in a single peak at m/z 138.

-

Data Presentation: Mass Spectrometry

| m/z (Predicted) | Ion Identity | Notes |

| 217/219 | [C₇H₈BrNO₂]⁺ | Molecular Ion (M⁺, M+2). Characteristic 1:1 bromine isotope pattern. |

| 202/204 | [M - CH₃]⁺ | Loss of a methyl group. |

| 186/188 | [M - OCH₃]⁺ | Loss of a methoxy group. |

| 138 | [M - Br]⁺ | Loss of the bromine atom. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the definitive structural elucidation of this compound. ¹H and ¹³C NMR map the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups (ether, aromatic ring), and Mass Spectrometry establishes the molecular weight and elemental composition (specifically the presence of bromine). By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can interpret this data with confidence, ensuring the integrity of their synthetic and developmental work.

References

- 1. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. emerypharma.com [emerypharma.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. IR spectrum: Ethers [quimicaorganica.org]

- 10. savemyexams.com [savemyexams.com]

- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. whitman.edu [whitman.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2,6-dimethoxypyridine

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds and functional materials. The targeted synthesis of highly functionalized pyridines is, therefore, a critical endeavor. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and reliability in constructing C(sp²)–C(sp²) bonds.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-2,6-dimethoxypyridine, a substrate of interest due to the influence of its electron-donating methoxy groups. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic campaigns.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organic halide.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the aryl halide.[2][3][4]

-

Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron reagent, typically by forming a more nucleophilic "ate" complex.[2][3]

-

Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[2][3][4]

The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, all of which will be discussed in the context of our target substrate.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.